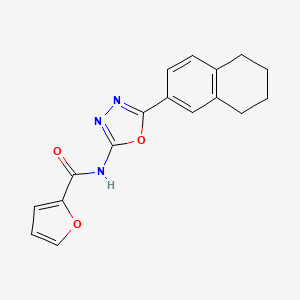

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly discussed in the provided papers, similar compounds with furan carboxamide groups and oxadiazole rings have been synthesized and studied for various applications, including their potential use in pharmaceuticals and as energetic materials.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic organic precursors. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Similarly, compounds based on oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, were synthesized through high-temperature reactions and characterized using NMR, IR, and elemental analysis . These methods are likely applicable to the synthesis and analysis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques like single-crystal X-ray diffraction. For example, the structure of the chloropyridinyl carbamothioyl furan carboxamide was elucidated, revealing a monoclinic system with specific unit cell parameters . The oxadiazole-based energetic materials also had their structures confirmed by single-crystal X-ray diffraction . These findings suggest that a detailed molecular structure analysis of the compound would likely yield valuable insights into its geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of such compounds can be complex, involving interactions with various reagents and potential for forming metal complexes. The chloropyridinyl derivative was shown to coordinate with metal ions as a bidentate ligand, forming neutral complexes . This indicates that this compound may also exhibit the ability to form complexes with metals, which could be explored for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their thermal stability and potential biological activity. The thermal decomposition of metal complexes of the chloropyridinyl derivative was investigated using thermogravimetry, and their anticancer and antioxidant activities were assessed . The oxadiazole-based materials displayed moderate thermal stabilities and were insensitive to impact and friction, suggesting they could be used as insensitive energetic materials . These properties are important for understanding the stability and safety of the compound under study.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of related compounds have been explored, providing insights into their potential applications. One study discusses the synthesis of compounds through the coupling of naphthalen-amine with furan-carbonyl chloride, followed by oxidation and electrophilic substitution reactions, indicating a method for creating complex heterocyclic compounds with potential utility in materials science and drug development (Aleksandrov & El’chaninov, 2017).

Therapeutic Potential

Research on the therapeutic potential of compounds containing oxadiazole or furadiazole rings demonstrates their significance in medicinal chemistry. Oxadiazoles, particularly 1,3,4-oxadiazoles, exhibit a broad range of biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. These findings highlight the utility of such compounds in the development of new drugs with diverse pharmacological activities (Siwach & Verma, 2020).

Energetic Materials

Another area of application is in the development of nitrogen-rich energetic materials. A study reported the synthesis of energetic compounds combining tetrazolyl, dinitromethyl, and furoxan groups, characterized by their high detonation performance and thermal stability. These materials are significant for their potential uses in explosives and propellants, indicating the versatility of the tetrahydronaphthalen-oxadiazol-furan compound framework in creating high-energy materials (Liu et al., 2018).

Antimicrobial Evaluation

The antimicrobial properties of oxadiazole derivatives have also been explored, showing their effectiveness against various bacterial and fungal pathogens. This underscores the potential of such compounds in addressing antimicrobial resistance and developing new antibiotics (Jafari et al., 2017).

Mechanism of Action

The oxadiazole ring in the compound is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Oxadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been reported to possess various biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antipyretic activities .

properties

IUPAC Name |

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(14-6-3-9-22-14)18-17-20-19-16(23-17)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSTXZCRGAROJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)